1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-9-6-10-17(22)15(16)13-25-24-19-12-5-4-11-18(19)23-20(24)14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXWOARPDCCVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the reaction of 2-phenyl-1H-benzimidazole with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Structure : Differs by a nitro group at position 6 of the benzimidazole core.
- Properties: Molecular weight: 414.2 g/mol (vs. ~378.2 g/mol for the non-nitro compound). LogP (XLogP3): 6.1, indicating high lipophilicity. Reduced solubility due to the nitro group’s electron-withdrawing effects.
1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole
- Structure : Features a furyl group at position 2 instead of phenyl.
- Single-crystal X-ray data (from ) reveal planarity in the benzimidazole core, critical for target binding.
*Estimated based on structural similarities.
Imidazole Derivatives (Non-Benzimidazoles)
Isoconazole Nitrate
Bifonazole
- Structure : Unsubstituted benzyl group vs. dichlorinated benzyl in the target compound.
- Properties :
- Higher solubility than dichlorinated analogs due to lack of halogenation.
- Clinically used for dermatophytosis.
Pharmacological and Physicochemical Insights
- Solubility : The target compound’s dichlorinated benzyl group and phenyl substituent suggest low aqueous solubility, akin to isoconazole nitrate (BCS II).
- Antifungal Potential: While imidazoles like isoconazole target fungal cytochrome P450 enzymes, benzimidazoles may inhibit tubulin polymerization (e.g., albendazole analogs) .
- Impurity Profiles : Impurities in related compounds (e.g., miconazole nitrate in ) highlight the need for stringent purification in pharmaceutical synthesis .
Biological Activity
1-[(2,6-Dichlorobenzyl)Oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound belongs to a class of nitrogenous heterocycles that have shown significant promise in medicinal chemistry due to their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole
- Molecular Formula : C20H14Cl2N2O
- CAS Number : 338786-91-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated significant inhibitory effects against various bacterial and fungal strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for this compound are competitive with standard antimicrobial agents, indicating its potential as a therapeutic agent .
- Mechanism of Action :
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other benzimidazole derivatives is useful:
| Compound Name | Activity Type | MIC (μg/ml) | Reference |
|---|---|---|---|
| Miconazole | Antifungal | 50 | |
| Clotrimazole | Antifungal | 25 | |
| 1-[(2,6-Dichlorobenzyl)Oxy]-2-phenyl-1H-benzimidazole | Antimicrobial | Varies (competitive) |
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzimidazole derivatives, including our compound of interest:
-
In vitro Studies :
- A study conducted by Luo et al. synthesized various benzimidazole derivatives and tested them against multiple bacterial strains. The results indicated that compounds similar to 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-benzimidazole exhibited promising antibacterial activity with MIC values comparable to established antibiotics .
-
Structure-Activity Relationship (SAR) :
- Research has shown that modifications on the benzimidazole scaffold can significantly alter biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency . The SAR studies suggest that the dichlorobenzyl group is crucial for the observed bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
